molecular formula C19H19Cl2NO3 B8245029 6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole

6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole

Cat. No.: B8245029
M. Wt: 380.3 g/mol
InChI Key: VXDHAFIDPFOAOS-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole is a symmetrically substituted benzo[d]oxazole derivative featuring dual 3-chloropropoxy groups at the 6-position of the benzoxazole core and the para-position of the attached phenyl ring. This compound is structurally characterized by its electron-deficient benzoxazole core and halogenated alkoxy substituents, which may influence its electronic properties, solubility, and reactivity. It is commercially available for research purposes, with synthesis protocols often involving multi-step nucleophilic substitutions or condensation reactions .

Properties

IUPAC Name

6-(3-chloropropoxy)-2-[4-(3-chloropropoxy)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c20-9-1-11-23-15-5-3-14(4-6-15)19-22-17-8-7-16(13-18(17)25-19)24-12-2-10-21/h3-8,13H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHAFIDPFOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)OCCCCl)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of 3-Chloropropoxy Groups: The benzo[d]oxazole core is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired 3-chloropropoxy groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 3-chloropropoxy groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chlorine atoms or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.

    Reduction Reactions: Products typically have reduced or removed chlorine atoms.

Scientific Research Applications

6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo[d]oxazole Family

Key analogues include phenoxazine-derived benzoxazole compounds (e.g., BOX, cis-BOX2, trans-BOX2) and tetrazolyl-substituted derivatives. A comparative analysis is provided below:

Compound Name Structural Features Synthesis Method Key Properties Biological Activity
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole Dual 3-chloropropoxy groups on benzoxazole and phenyl ring. Likely involves nucleophilic substitution of chloropropoxy groups on precursors . High molecular weight (C₁₉H₁₈Cl₂N₂O₃), halogenated substituents may enhance lipophilicity. Not explicitly reported; potential antitumor applications inferred from analogues .
BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) Phenoxazine donor fused to benzoxazole acceptor. Cyclocondensation of phenoxazine donors with benzoxazole precursors . Short TADF lifetime (<1 μs), small ΔE_ST (<0.1 eV), high photoluminescence quantum yield . Primarily studied for OLED applications.
2-(4-(1H-tetrazol-5-yl)phenyl)benzo[d]oxazole Tetrazolyl group at phenyl para-position. Reflux of benzoxazole nitriles with sodium azide and ammonium chloride in DMF . Enhanced water solubility due to tetrazolyl group; IC₅₀ values ~10 μM against cancer cell lines . Antitumor activity (e.g., breast cancer MCF-7 cells).

Key Differences and Implications

  • Substituent Effects: The dual 3-chloropropoxy groups in the target compound contrast with the phenoxazine donor in BOX or the tetrazolyl group in antitumor analogues.
  • Electronic Properties : Unlike BOX derivatives, which exhibit thermally activated delayed fluorescence (TADF) due to small singlet-triplet energy gaps (ΔE_ST <0.1 eV), the target compound’s electron-withdrawing chloropropoxy groups may alter its excited-state dynamics, though experimental data are lacking .
  • Synthetic Complexity : The target compound’s synthesis requires precise introduction of chloropropoxy groups, whereas tetrazolyl derivatives involve azide-based cyclization, posing distinct safety and purification challenges .

Biological Activity

6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole is a synthetic compound that has garnered interest due to its potential biological activities. This compound, with the chemical formula C19H19Cl2NO3 and CAS number 1219925-75-3, is part of a larger class of benzoxazole derivatives known for their diverse pharmacological properties, including antimicrobial and anticonvulsant activities.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzoxazole core
  • Two chloropropoxy substituents at positions 6 and 4

This structural configuration may influence its interaction with biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

Research into the biological activity of benzoxazole derivatives indicates a range of pharmacological effects. Notably, studies have shown that certain derivatives exhibit significant antimicrobial activity, as well as potential anxiolytic and anticonvulsant properties.

Anticonvulsant Activity

The compound's potential as an anticonvulsant has been suggested by its structural similarity to other known benzodiazepine receptor ligands. In vitro studies have indicated that related compounds can bind effectively to GABAA receptors, which play a crucial role in mediating inhibitory neurotransmission in the CNS. For instance, compounds designed based on similar structural motifs have shown high affinity for these receptors, leading to significant anticonvulsant effects in animal models .

Table: Antimicrobial Activity of Related Benzoxazole Derivatives

CompoundS. aureus Inhibition (mm)E. coli Inhibition (mm)
151520
161718
Amoxicillin3027

This table summarizes findings from studies evaluating the antimicrobial efficacy of various benzoxazole derivatives compared to standard antibiotics .

Case Study: Anticonvulsant Evaluation

In a recent study evaluating new oxazole derivatives for their GABAA receptor affinity, compounds were tested using pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The results indicated that certain derivatives exhibited significant anticonvulsant properties, with one compound showing a lethal dose (ED50) significantly lower than that of diazepam, suggesting enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole
Reactant of Route 2
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6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole

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